Fmoc-Gly-OH

Catalog No.
S750257
CAS No.
29022-11-5
M.F
C17H15NO4
M. Wt
297.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Gly-OH

CAS Number

29022-11-5

Product Name

Fmoc-Gly-OH

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Molecular Formula

C17H15NO4

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)

InChI Key

NDKDFTQNXLHCGO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O

Synonyms

Fmoc-Gly-OH;Fmoc-glycine;29022-11-5;Fmoc-DL-Glycine;N-9-Fmoc-L-glycine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine;N-Fmoc-glycine;N-alpha-FMOC-GLYCINE;N-(9-Fluorenylmethoxycarbonyl)glycine;SBB067133;9-FLUORENYLMETHOXYCARBONYL-GLYCINE;n-[(9h-fluoren-9-ylmethoxy)carbonyl]glycin;N-(9-FLUORENYLMETHOXYCARBONYL)-GLYCINE;2-(9H-fluoren-9-ylmethoxycarbonylamino)aceticacid;{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}aceticacid;2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}aceticacid;(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-ACETICACID;2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)ACETICACID;N-((9H-Fluoren-9-ylmethoxy)carbonyl)glycine;2-[(fluoren-9-ylmethoxy)carbonylamino]aceticacid;2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)ACETICACID;N-Fmocglycine;N-(Fmoc)glycine;NSC334288;FMOC-GLY

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O

Fmoc-Gly-OH, also known as Fmoc-glycine or N-(9-Fluorenylmethoxycarbonyl)glycine, is a key building block used in a scientific research technique called Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a powerful method for creating peptides, which are chains of amino acids found in proteins and many other biological molecules.

Fmoc Protecting Group

The "Fmoc" part of the molecule's name refers to a Fluorenylmethoxycarbonyl (Fmoc) group attached to the glycine's amino group (NH2). This Fmoc group acts as a temporary protecting group during peptide synthesis []. In SPPS, amino acids are attached one by one to a solid support. The Fmoc group ensures that only the desired amino acid reacts in each step, while the remaining amino acids in the peptide chain stay protected. After each coupling step, the Fmoc group can be selectively removed using mild acidic conditions, allowing the next amino acid to be attached.

Applications in Research

Fmoc-Gly-OH is a fundamental building block for synthesizing various peptides in research settings. Here are some specific applications:

  • Studying protein function: Researchers can synthesize peptides that mimic specific regions of a protein to understand its function and interactions with other molecules [].
  • Developing new drugs: Peptide-based drugs are being explored for various diseases. Fmoc-Gly-OH can be used to create these potential drug candidates for further testing [].
  • Probing protein-protein interactions: Short peptides derived from Fmoc-Gly-OH can be used to study how proteins interact with each other, which is crucial for understanding many biological processes [].

Fmoc-Gly-OH is the simplest Fmoc (Fluorenylmethoxycarbonyl) protected amino acid. It consists of glycine (the simplest amino acid) with an Fmoc protecting group attached to its amino terminus (N-terminus) and a hydroxyl group (OH) on its carboxyl terminus (C-terminus) []. This molecule serves as a vital building block for constructing longer peptide chains in a controlled manner [].


Molecular Structure Analysis

The key feature of Fmoc-Gly-OH is its structure. It possesses three distinct regions:

  • Fmoc protecting group: This bulky group (C17H15O2) reversibly protects the amino group, preventing unwanted reactions during peptide synthesis [].
  • Glycine core: The central part of the molecule is glycine (CH2(NH2)(COOH)), the simplest amino acid lacking a side chain. This allows Fmoc-Gly-OH to be incorporated into any peptide sequence without introducing steric hindrance or additional functionalities [].
  • Carboxyl group: The C-terminus has a hydroxyl group (OH) that participates in peptide bond formation with the amino group of another amino acid [].

Chemical Reactions Analysis

  • Coupling: The Fmoc group of Fmoc-Gly-OH is selectively removed under basic conditions. The exposed amino group then reacts with the C-terminus of a resin-bound peptide chain, forming a new peptide bond []. This reaction is often mediated by coupling reagents like carbodiimides.

Balanced chemical equation (example coupling with another amino acid):

Fmoc-Gly-OH + H-Leu-Resin  -> Fmoc-Gly-Leu-Resin + H2O(Fmoc-protected glycine)  (Resin-bound leucine)  (Gly-Leu peptide on resin)
  • Deprotection

    After coupling, the remaining Fmoc group on the newly formed peptide chain is removed again under basic conditions, allowing the next Fmoc-amino acid to be coupled [].

  • Chain elongation

    This cycle of deprotection and coupling with various Fmoc-amino acids is repeated sequentially to build the desired peptide sequence on the solid resin support.

  • Cleavage

    Finally, the completed peptide is cleaved from the resin using specific cleavage cocktails, resulting in the final purified peptide product.


Physical And Chemical Properties Analysis

  • Molecular formula: C17H15NO4 []
  • Molecular weight: 297.3 g/mol []
  • Appearance: White to off-white crystalline powder
  • Melting point: Not readily available
  • Boiling point: Decomposes before boiling
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide (DMF) used in peptide synthesis []. Poorly soluble in water.
  • Stability: Stable under dry conditions at room temperature. May decompose upon exposure to moisture or light.

Mechanism of Action (Not Applicable)

Fmoc-Gly-OH itself doesn't have a direct mechanism of action. It functions as a building block for constructing peptides, which then exert their specific biological effects.

  • Wear gloves, eye protection, and a lab coat to avoid skin and eye contact.
  • Fmoc-Gly-OH may cause mild irritation upon contact. In case of contact, wash the affected area thoroughly with soap and water.
  • Fmoc-Gly-OH is not a classified hazardous material but should be handled with care in a well-ventilated fume hood.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29022-11-5

Wikipedia

Fmoc-Glycine

Dates

Modify: 2023-08-15

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